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molecular formula C15H11ClN2S B188881 7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione CAS No. 4547-02-8

7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione

Cat. No. B188881
M. Wt: 286.8 g/mol
InChI Key: ULILTJWAJZIROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04010177

Procedure details

In the manner given in Preparation 1, a solution of 1,3-dihydro-7-chloro-5-phenyl-2H-1,4-benzodiazepine-2-thione in n-butyl alcohol is heated to reflux with hydroxyacetic acid hydrazide to give 8-chloro-1-(hydroxymethyl)-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine of melting point 204°-206.5° C. Anal. calcd. for C17H13ClN4O: C, 62.87; H, 4.03; Cl, 10.92; N, 17.25. Found: C, 62.66; H, 14.11; Cl, 10.93; N, 17.25. Preparation 3 8-Nitro-1-(hydroxymethyl)-6-(o-fluorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][C:10](=S)[CH2:9][N:8]=[C:7]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:6]=2[CH:19]=1.[OH:20][CH2:21][C:22]([NH:24][NH2:25])=O>C(O)CCC>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]3[C:22]([CH2:21][OH:20])=[N:24][N:25]=[C:10]3[CH2:9][N:8]=[C:7]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:6]=2[CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC2=C(C(=NCC(N2)=S)C2=CC=CC=C2)C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the manner given in Preparation 1

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(=NCC=3N2C(=NN3)CO)C3=CC=CC=C3)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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